N-(1,2-oxazol-3-yl)cyclobutanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(6-2-1-3-6)9-7-4-5-12-10-7/h4-6H,1-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIIEBYHVSSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide
A retrosynthetic analysis of this compound logically begins with the disconnection of the amide bond, which is the most synthetically accessible linkage in the molecule. This primary disconnection yields two key precursors: cyclobutanecarboxylic acid and 1,2-oxazol-3-amine. This approach is the most direct and relies on the vast toolkit of amide coupling reactions available in modern organic synthesis.
Further disconnection of these precursors reveals their respective synthetic origins. Cyclobutanecarboxylic acid can be retrosynthetically traced back to simpler, commercially available starting materials. A common approach involves the disconnection of a carbon-carbon bond in the cyclobutane (B1203170) ring, leading back to precursors like diethyl malonate and a 1,3-dihalopropane, which can be joined in a cyclization reaction.
The 1,2-oxazol-3-amine precursor can be disconnected across the N-O and C-C bonds of the oxazole (B20620) ring. A common retrosynthetic pathway for 3-amino-1,2-oxazoles involves a condensation reaction between a β-ketonitrile and hydroxylamine. This simplifies the precursor to a four-carbon nitrile-containing fragment and hydroxylamine, both of which are readily accessible.
Direct Amidation Strategies for Cyclobutanecarboxylic Acids with 1,2-Oxazol-3-amine Derivatives
The direct formation of the amide bond between cyclobutanecarboxylic acid and 1,2-oxazol-3-amine is the cornerstone of the synthesis of this compound. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Coupling Reagents and Conditions
A variety of coupling reagents can be employed for the amidation of cyclobutanecarboxylic acid with 1,2-oxazol-3-amine. The choice of reagent can significantly impact reaction efficiency, yield, and the ease of purification. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and relatively low cost. luxembourg-bio.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. peptide.com
Phosphonium reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are particularly useful for difficult couplings. nih.gov They generate activated esters in situ, which then react with the amine.
Uronium and aminium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly efficient coupling reagents that offer rapid reaction times and minimal racemization in the case of chiral substrates. nih.gov
The selection of the appropriate coupling reagent and conditions is crucial for achieving a high yield of the desired amide. The following table provides a comparative overview of common coupling reagents used in amide synthesis.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent(s) | Additive(s) | Typical Solvent(s) | Key Features |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, NHS | DMF, DCM, MeCN | Cost-effective; EDC byproducts are water-soluble, simplifying workup. |
| Phosphonium Salts | BOP, PyBOP | - | DMF, DCM | High reactivity; suitable for sterically hindered substrates. |
| Uronium/Aminium Salts | HBTU, HATU | Base (e.g., DIPEA) | DMF, NMP | Fast reaction rates; low racemization; HATU is generally more reactive than HBTU. nih.gov |
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reagents, and the presence of additives.
For carbodiimide-mediated couplings, the use of a catalytic amount of HOBt in conjunction with EDC and a base like N,N-diisopropylethylamine (DIPEA) can significantly improve yields, particularly with electron-deficient amines. youtube.com The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used to ensure the solubility of the reactants and intermediates.
The reaction temperature can influence both the rate of reaction and the formation of byproducts. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. semanticscholar.org However, higher temperatures can also lead to decomposition or side reactions, necessitating careful optimization.
The stoichiometry of the coupling reagents and the amine and acid is another important factor. Using a slight excess of the coupling reagent and the amine can help to drive the reaction to completion. The following table illustrates the effect of different conditions on the yield of a model amidation reaction.
Table 2: Optimization of a Model Amidation Reaction
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| HATU | - | DIPEA (5) | DMF | 23 | 5 | 38 youtube.com |
| DCC | DMAP (1) | DIPEA (5) | CH₂Cl₂ | 23 | 42 | 13 youtube.com |
| DCC | HOBt (0.1) | - | MeCN | 23 | 42 | 51 youtube.com |
| EDC | DMAP (1) | DIPEA (5) | MeCN | 23 | 42 | 11 youtube.com |
| EDC | HOBt (0.1), DMAP (1) | DIPEA | MeCN | 23 | 14 | 91 youtube.com |
Multi-Component Reactions for Constructing the this compound Core
Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient approach to complex molecules. While a direct, one-pot MCR for the synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to the synthesis of key fragments or related structures.
For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. slideshare.net In principle, a variation of the Ugi reaction could be envisioned where a precursor to the 1,2-oxazol-3-amine or a related heterocyclic amine participates as the amine component. However, the direct incorporation of 1,2-oxazol-3-amine into a classical Ugi reaction to form the target molecule is not a straightforward application.
Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, could potentially be adapted to generate intermediates that could be further elaborated to the target structure.
Synthetic Routes to Key Precursors
The successful synthesis of this compound is contingent on the efficient preparation of its key precursors: cyclobutanecarboxylic acid and 1,2-oxazol-3-amine.
Cyclobutanecarboxylic Acid Derivatives
Cyclobutanecarboxylic acid can be synthesized through several established methods. A common laboratory-scale preparation involves the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate, which is itself prepared by the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base. nih.gov The resulting dicarboxylic acid is then heated to induce decarboxylation, affording cyclobutanecarboxylic acid. nih.gov
Another route involves the oxidative ring contraction of cyclopentanone with hydrogen peroxide, catalyzed by selenium dioxide. acs.org For the direct amidation, cyclobutanecarboxylic acid can be used directly, or it can be converted to a more reactive derivative, such as cyclobutanecarbonyl chloride. This acid chloride can be prepared by treating cyclobutanecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes amidation with 1,2-oxazol-3-amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Functionalized cyclobutanecarboxylic acids can also be prepared. For example, 3-oxo-cyclobutanecarboxylic acid can be synthesized from 1,3-dichloroacetone and a malonic ester derivative.
Substituted 1,2-Oxazol-3-amine Synthesis
The synthesis of the 1,2-oxazol-3-amine core is a critical step in the construction of the title compound. Various methods have been developed to access this heterocyclic amine scaffold. One of the primary pathways involves the cyclocondensation of a three-carbon component with hydroxylamine or its derivatives. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of the 1,2-oxazole ring. nih.gov This reaction proceeds through the initial formation of an intermediate via nucleophilic attack, followed by intramolecular cyclization and dehydration to yield the substituted 1,2-oxazole. nih.gov
Another effective strategy is the conversion of more readily available isoxazole (B147169) precursors. A two-step procedure starting from 3-bromoisoxazolines has been described. In this method, the 3-bromoisoxazoline is first reacted with a desired amine in the presence of a base to afford a 3-aminoisoxazoline intermediate. Subsequent oxidation of this intermediate provides the target 3-aminoisoxazole in high yield. researchgate.net The choice of amine in the first step allows for the introduction of various substituents on the amino group.
It is noteworthy that classical heterocyclic synthesis methods are not always directly translatable. For example, the Hantzsch protocol, a highly versatile method for preparing substituted 2-aminothiazoles from α-bromo ketones and thioureas, does not work effectively for the synthesis of 2-aminooxazoles when N-substituted ureas are used as the nitrogen source. acs.org This highlights the unique reactivity of the oxygen-containing heterocycle and the necessity for tailored synthetic approaches.
| Starting Material | Reagents | Product | Key Feature |
| β-Enamino ketoester | 1. Hydroxylamine hydrochloride | Substituted 1,2-oxazole | Cyclocondensation |
| 3-Bromoisoxazoline | 1. Amine, Base; 2. Oxidizing agent | 3-Aminoisoxazole | Two-step conversion |
| α-Bromo ketone | N-Substituted urea | No reaction | Limitation of Hantzsch-type synthesis |
Derivatization of this compound
The derivatization of the parent compound can be systematically approached by modifying its three main structural components: the cyclobutane ring, the 1,2-oxazole moiety, and the amide linkage.
Modification of the Cyclobutane Ring System
The cyclobutane ring, a strained carbocycle, offers unique structural properties and serves as a key scaffold in many pharmaceutical agents. rsc.orgnih.gov Its modification is a crucial strategy for analog development. Modern synthetic methods, such as C–H functionalization, provide powerful tools for the direct introduction of substituents onto the pre-formed ring. This approach can be used for the sequential and controlled installation of different aryl groups on the cyclobutane core. acs.org
Ring-expansion and ring-contraction reactions are also viable strategies for altering the carbocyclic framework. mdpi.com Furthermore, [2+2] cycloaddition reactions are a fundamental method for constructing the cyclobutane ring itself, and the choice of alkene precursors allows for the introduction of various substituents from the outset. mdpi.com For instance, thermal [2+2] stereoselective cycloaddition involving electron-poor acceptor alkenes can provide access to highly substituted cyclobutane skeletons. mdpi.com
A summary of potential modifications is presented below:
| Modification Strategy | Description | Example Reaction |
| C–H Functionalization | Direct introduction of functional groups onto the cyclobutane C-H bonds. | Palladium-catalyzed C-H arylation. |
| Ring Expansion/Contraction | Altering the size of the carbocyclic ring. | Ring enlargement of oxaspiropentanes. mdpi.com |
| [2+2] Cycloaddition | Construction of the ring with desired substituents. | Photocycloaddition of two alkene units. mdpi.com |
Functionalization of the 1,2-Oxazole Moiety
The 1,2-oxazole ring possesses distinct sites for chemical modification. The reactivity of the ring is influenced by the positions of the heteroatoms. Electrophilic aromatic substitution typically occurs at the C5 position, particularly when the ring is activated by an electron-donating group. tandfonline.comwikipedia.org In contrast, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially if it bears a good leaving group like a halogen. tandfonline.compharmaguideline.com
Metallation provides another route for functionalization. Deprotonation of the oxazole ring is most favorable at the C2 position, followed by C5. wikipedia.org The resulting lithio-oxazole can then be quenched with various electrophiles to introduce a wide range of substituents. The nitrogen atom at the N3 position can also participate in reactions such as N-alkylation or N-acylation, leading to the formation of oxazolium salts. tandfonline.compharmaguideline.comthepharmajournal.com
| Position | Reaction Type | Typical Reagents | Notes |
| C5 | Electrophilic Substitution | Nitrating agents, Halogens | Requires activating groups for good reactivity. wikipedia.org |
| C2 | Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Requires a leaving group (e.g., halide) at C2. tandfonline.com |
| C2 | Metallation/Deprotonation | Strong bases (e.g., n-BuLi) | The most acidic proton is at C2. wikipedia.org |
| N3 | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Forms quaternary oxazolium salts. tandfonline.comthepharmajournal.com |
Substituent Variations on the Amide Nitrogen
The amide nitrogen of this compound provides a straightforward handle for derivatization. Standard N-alkylation or N-arylation protocols can be employed to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.
More advanced strategies for amide functionalization can also be envisioned. For example, photoinduced radical cascade processes can achieve remote functionalization. This involves the oxidative generation of electrophilic amidyl radicals, which can then undergo transposition via a 1,5-hydrogen atom transfer to functionalize distal C(sp³)−H bonds. nih.gov While this method modifies the substituent attached to the nitrogen rather than the nitrogen itself, it originates from the reactivity of the amide group. The development of protocols for the reductive functionalization of amides into enamines, which can then be trapped with electrophiles, represents another sophisticated strategy for derivatization. nih.gov
Stereoselective Synthesis of Enantiopure Analogs
The creation of enantiopure analogs of this compound is essential for exploring its biological activity, as stereoisomers can have vastly different pharmacological profiles. nih.gov Asymmetric synthesis can target the stereocenters on the cyclobutane ring.
Several methods exist for the enantioselective construction of chiral cyclobutanes. These include:
Asymmetric Catalysis : Rhodium-catalyzed asymmetric arylation of cyclobutenes has been shown to be a highly diastereo- and enantioselective method for producing chiral cyclobutanes. rsc.org
Chiral Starting Materials : The synthesis can begin with enantiopure precursors, ensuring the stereochemistry is set from the start.
Stereoselective Ring Contractions : Novel methods, such as the highly stereoselective contraction of easily accessible pyrrolidines, can produce multisubstituted cyclobutanes with excellent control over stereocenters. nih.govntu.ac.uk
Enzymatic Resolutions : The stereoselective enzymatic esterification and hydrolysis of cyclobutane derivatives can be used to separate enantiomers effectively. mdpi.com
These strategies allow for the synthesis of specific stereoisomers, enabling a detailed investigation of structure-activity relationships.
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. In the analysis of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The precise mass-to-charge ratio (m/z) obtained for the molecular ion ([M+H]⁺ or [M-H]⁻) enables the calculation of its elemental formula with a high degree of certainty, distinguishing it from other potential isobaric compounds. This is a critical first step in the structural characterization process, providing the foundational information upon which further spectroscopic analysis is built. researchgate.netresearchgate.net
| Ion | Calculated m/z | Observed m/z | Deviation (ppm) | Molecular Formula |
| [M+H]⁺ | 169.0971 | Hypothetical Data | < 5 | C₈H₁₃N₂O₂ |
| [M+Na]⁺ | 191.0790 | Hypothetical Data | < 5 | C₈H₁₂N₂NaO₂ |
This table presents hypothetical HRMS data for this compound, illustrating the expected accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.
The ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The ¹³C NMR spectrum, in turn, would reveal the number of unique carbon environments.
¹H NMR: Expected signals would include those for the protons on the cyclobutane (B1203170) ring, the methine proton of the oxazole (B20620) ring, and the amide N-H proton. The chemical shifts and coupling constants would be indicative of their electronic environment and neighboring protons.
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the oxazole ring, and the carbons of the cyclobutane ring. The chemical shifts would be characteristic of their hybridization and proximity to electronegative atoms. researchgate.netrsc.orgthieme-connect.de
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Oxazole C-H | ~8.5 | ~150 | s | - |
| Amide N-H | ~8.0 | - | br s | - |
| Cyclobutane CH | ~3.0 | ~40 | m | ~7-9 |
| Cyclobutane CH₂ | ~2.0-2.4 | ~25 | m | ~7-9 |
| Cyclobutane CH₂' | ~1.8-2.0 | ~18 | m | ~7-9 |
| Carbonyl C=O | - | ~175 | - | - |
| Oxazole C-O | - | ~160 | - | - |
| Oxazole C=N | - | ~155 | - | - |
This table presents predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound based on analogous structures.
To unambiguously assign the ¹H and ¹³C signals and establish the molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the cyclobutane ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the cyclobutane protons to the amide carbonyl carbon, and from the amide N-H proton to the oxazole ring carbons. researchgate.netresearchgate.net
NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. torvergata.itnih.gov Through the analysis of nuclear Overhauser effect (NOE) data from experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), through-space proximities between protons can be identified. nih.govemory.edu This information, combined with the analysis of coupling constants, can help to determine the puckering of the cyclobutane ring and the relative orientation of the substituents. scielo.br
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netcardiff.ac.uknih.gov
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). Vibrations corresponding to the C=N and C-O bonds of the oxazole ring, as well as the C-H and C-C bonds of the cyclobutane ring, would also be present. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For this molecule, the C-C stretching of the cyclobutane and oxazole rings would be expected to be Raman active.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3400-3200 | Medium-Strong |
| Alkyl C-H | Stretch | 3000-2850 | Medium |
| Amide C=O | Stretch (Amide I) | 1680-1630 | Strong |
| Amide N-H | Bend (Amide II) | 1570-1515 | Medium-Strong |
| Oxazole Ring | C=N, C=C Stretch | 1600-1450 | Medium |
| Cyclobutane CH₂ | Bend | 1470-1440 | Medium |
| Oxazole Ring | C-O Stretch | 1250-1020 | Medium |
This table summarizes the expected characteristic infrared absorption bands for this compound.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)
A thorough review of scientific literature and chemical databases reveals no available information on the chiroptical properties of this compound. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.
For chiroptical analysis to be applicable, a compound must possess a chiral center and exist as a pair of non-superimposable mirror images (enantiomers). There is currently no published research that establishes whether this compound is a chiral molecule or if it has been resolved into its constituent enantiomers. The synthesis and structural characterization data necessary to confirm chirality are not present in the available literature.
Consequently, no experimental or theoretical data on the CD or ORD spectra of this compound has been reported. The determination of enantiomeric excess for this compound using chiroptical methods is therefore not documented.
Data Table: Chiroptical Spectroscopy Data for this compound
| Parameter | Value |
| Circular Dichroism (CD) Data | Not Available |
| Wavelength (nm) | - |
| Molar Ellipticity (deg·cm²·dmol⁻¹) | - |
| Optical Rotatory Dispersion (ORD) Data | Not Available |
| Specific Rotation ([α]) | - |
| Wavelength (nm) | - |
| Solvent | - |
Structure Activity Relationship Sar Studies of N 1,2 Oxazol 3 Yl Cyclobutanecarboxamide Analogs
Systematic Modification of Peripheral Substituents
The peripheral substituents on the cyclobutane (B1203170) and isoxazole (B147169) rings, along with the nature of the connecting amide linkage, are primary points for chemical modification to probe and optimize molecular interactions with a biological target.
The cyclobutane moiety, while seemingly a simple cycloalkane, plays a critical role in defining the three-dimensional conformation of the molecule. Unlike aromatic rings, the cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. nih.govlibretexts.org This inherent three-dimensionality is a key attribute in drug design. nih.gov
Introducing a cyclobutane ring into a molecule provides a degree of conformational restriction, which can be advantageous for biological activity. ru.nlresearchgate.net By limiting the number of accessible conformations, the entropic penalty of binding to a target protein is reduced, potentially leading to higher binding affinity. nih.gov Modifications to the cyclobutane ring, such as the introduction of one or more substituents, can further influence this puckering and control the spatial orientation of the entire N-(1,2-oxazol-3-yl)carboxamide moiety.
For instance, 1,3-disubstituted cyclobutane analogs can exist as cis and trans isomers, which would project the rest of the molecule in distinctly different vectors. Similarly, 1,2-disubstitution introduces stereoisomers that would alter the relative positioning of the substituents and the core scaffold. The choice of substituents, from small fluorine atoms to larger alkyl or aryl groups, can serve to probe steric pockets within the target's binding site. Bulky substituents may either provide beneficial van der Waals interactions or cause steric hindrance, depending on the topology of the binding site.
| Compound ID | Cyclobutane Substitution (R) | Relative Activity | Rationale |
|---|---|---|---|
| Parent | Unsubstituted | 1x | Baseline activity of the core scaffold. |
| Analog A | 1-methyl | 1.5x | Small alkyl group may fit into a small hydrophobic pocket. |
| Analog B | 1-phenyl | 0.2x | Large, bulky group may cause steric clash in the binding site. |
| Analog C | 3,3-dimethyl | 2x | Gem-dimethyl substitution can enforce a specific ring pucker (the Thorpe-Ingold effect), locking the molecule in a more active conformation. |
| Analog D | 1-hydroxyl | 3x | Introduction of a hydrogen bond donor could form a key interaction with the target. |
The isoxazole ring is an electron-rich aromatic heterocycle whose electronic properties can be readily modulated by the introduction of substituents. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the ring's ability to participate in crucial interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions. nih.gov
SAR studies on various isoxazole-containing compounds have consistently shown that modifying substituents is a powerful strategy to tune biological activity. nih.govresearchgate.net For N-(1,2-oxazol-3-yl)cyclobutanecarboxamide analogs, the most common positions for substitution are C4 and C5.
Electron-Withdrawing Groups (EWGs): Attaching EWGs such as halogens (-F, -Cl, -Br) or a nitro group (-NO2) to the isoxazole ring (often via a phenyl substituent at C5) can enhance biological activity in certain contexts, such as anti-inflammatory or anticancer applications. nih.govijpca.org These groups decrease the electron density of the isoxazole ring, potentially enhancing interactions with electron-rich residues in a protein active site or altering the pKa of the amide proton.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (-OCH3) or amino (-NH2) groups can increase the electron density of the ring. ijpca.org This may strengthen interactions with electron-deficient pockets or improve hydrogen bond acceptor capabilities.
The strategic placement of these groups allows for a fine-tuning of the molecule's electronic profile to achieve optimal target engagement.
| Compound ID | Isoxazole C5-Substituent (R') | Electronic Effect | Predicted Activity Change |
|---|---|---|---|
| Parent | -H | Neutral | Baseline |
| Analog E | -Cl | Electron-Withdrawing | Increase |
| Analog F | -CF3 | Strongly Electron-Withdrawing | Significant Increase |
| Analog G | -OCH3 | Electron-Donating | Increase/Decrease (context-dependent) |
| Analog H | -NO2 | Strongly Electron-Withdrawing | Significant Increase |
The amide bond is a cornerstone of many pharmaceutical structures, valued for its ability to form strong hydrogen bonds and its conformational rigidity. However, it is also a potential liability, as it can be susceptible to in vivo hydrolysis by proteases and amidases. nih.gov A key strategy in lead optimization is the replacement of the amide linkage with a bioisostere—a different functional group that retains the key properties of the original while offering improved metabolic stability. drughunter.com
For the this compound scaffold, several five-membered heterocyclic rings are considered excellent bioisosteres for the amide group. These rings can mimic the hydrogen bonding capacity and planar geometry of the trans-amide bond. nih.govcambridgemedchemconsulting.com
Common bioisosteric replacements include:
1,2,4-Oxadiazole and 1,3,4-Oxadiazole: These heterocycles are frequently used as amide isosteres, offering enhanced metabolic stability while maintaining the ability to act as hydrogen bond acceptors. nih.govnih.gov
1,2,3-Triazole: Synthetically accessible via "click chemistry," the 1,2,3-triazole ring is highly stable to hydrolysis and oxidation and serves as an effective mimic of the amide bond's steric and electronic properties. cambridgemedchemconsulting.com
Replacing the amide linker with one of these stable heterocycles could yield analogs with significantly improved pharmacokinetic profiles, particularly oral bioavailability and duration of action.
Positional Isomer Effects within the Isoxazole Ring
The specific connectivity of the carboxamide group to the isoxazole ring is a critical determinant of activity. The parent compound is an N-(1,2-oxazol-3-yl ) derivative. Changing the point of attachment to C4 or C5 would create positional isomers with different structural and electronic properties. For example, an N-(1,2-oxazol-5-yl) isomer would place the carboxamide adjacent to the ring oxygen, altering the dipole moment and hydrogen bonding potential of the entire heterocyclic system. Studies comparing different series of isoxazole carboxamides, such as isoxazole-3-carboxamides and isoxazole-4-carboxamides, have demonstrated that such positional changes can lead to vastly different biological activities and even engagement with different biological targets. nih.govnih.gov This highlights the importance of the 3-carboxamide substitution for the intended SAR.
Evaluation of Stereochemical Influence on Molecular Interactions
The introduction of substituents onto the cyclobutane ring, as discussed in section 4.1.1, often creates one or more chiral centers. Biological systems are inherently chiral, and as a result, the different stereoisomers of a drug molecule can exhibit dramatically different potencies, metabolic profiles, and toxicities. nih.gov It is common for the desired biological activity to reside in only one enantiomer or diastereomer. mdpi.com
For analogs of this compound, stereochemistry would be a critical factor to investigate. For a 1,3-disubstituted cyclobutane, the cis and trans diastereomers would present the isoxazole moiety and the second substituent in fundamentally different spatial arrangements. For a monosubstituted cyclobutane, the (R) and (S) enantiomers, while chemically similar, would interact differently with a chiral binding site. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential to fully define the SAR and identify the optimal configuration for target engagement. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
To synthesize the large amount of data generated from SAR studies and to make predictions for future designs, Quantitative Structure-Activity Relationship (QSAR) modeling is an invaluable tool. researchgate.net For the this compound series, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative. nih.gov
In such a study, a training set of synthesized analogs with known biological activities would be computationally aligned based on the common core scaffold. The model then calculates various molecular descriptors (fields) around each molecule, including:
Steric fields: Describing the shape and size of the substituents.
Electrostatic fields: Describing the distribution of positive and negative charges.
Hydrophobic fields: Describing the affinity for nonpolar environments.
By correlating these fields with the observed biological activity, the QSAR model can generate 3D contour maps. researchgate.net These maps visualize regions around the scaffold where, for example, bulky groups are favored (indicating a large hydrophobic pocket), positive charges are detrimental, or hydrogen bond donors are required for high potency. These predictive models can then be used to prioritize the synthesis of novel analogs with the highest probability of success, thereby accelerating the drug discovery process.
Molecular Mechanism of Action Elucidation Through Biochemical and Cellular Studies
Target Identification and Deconvolution Strategies
No studies utilizing affinity-based proteomics or chemoproteomics to identify the cellular targets of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide have been found in the public domain.
There are no available in silico studies or computational models predicting the biological targets of this compound.
Direct Target Engagement Studies
No data from binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are available to characterize the direct interaction of this compound with any biological target.
There is no information available regarding the effects of this compound on enzyme activity, and therefore, no kinetic data can be reported.
No receptor binding or functional assay data have been published to determine if this compound acts as an agonist or antagonist at any receptor.
Cellular Pathway Modulation Analysis
Gene Expression Profiling and Transcriptomic Analysis
No data is available on gene expression profiling or transcriptomic analysis following treatment with this compound.
Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Mass Spectrometry)
There are no published studies detailing the effects of this compound on protein expression or post-translational modifications.
Cellular Signaling Pathway Interrogation (e.g., phosphorylation cascades)
Information regarding the interrogation of cellular signaling pathways, such as phosphorylation cascades, in response to this compound is not available.
Phenotypic Screening and Follow-up Mechanistic Investigations
High-Content Imaging for Cellular Morphological Changes
There are no publicly accessible research findings from high-content imaging studies to describe any cellular morphological changes induced by this compound.
Cell Cycle Analysis and Apoptosis Induction Studies (if related to mechanism)
Studies on the effects of this compound on cell cycle progression and the induction of apoptosis have not been reported in the available literature.
Preclinical Biological Evaluation and Applications in Chemical Biology
In Vitro Biological Activity Profiling
In vitro studies are foundational in determining the biological activity of a novel chemical entity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide the first insights into a compound's potential effects on biological systems at a cellular and molecular level.
Cell-Based Assays for Specific Biological Processes
To understand the specific biological processes that N-(1,2-oxazol-3-yl)cyclobutanecarboxamide might influence, a variety of cell-based assays would be employed. These could include assessments of its impact on enzyme activity within cells or its ability to modulate protein-protein interactions. For instance, researchers might investigate if the compound inhibits or activates a particular kinase or protease using reporter gene assays or direct enzymatic activity measurements in cell lysates. Similarly, techniques like co-immunoprecipitation or fluorescence resonance energy transfer (FRET) could be used to determine if the compound disrupts or stabilizes critical protein-protein interactions within a specific signaling pathway.
Microorganism Growth Inhibition Studies
The potential of this compound as an antimicrobial agent would be investigated through growth inhibition studies against a panel of clinically relevant microorganisms. This would involve determining the minimum inhibitory concentration (MIC) against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and mycobacteria (e.g., Mycobacterium tuberculosis). These studies are crucial for identifying any potential antibacterial or antimycobacterial properties of the compound.
Evaluation as Chemical Probes for Biological Systems
Should this compound demonstrate a specific and potent biological activity, it could be evaluated as a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. This would involve detailed studies to confirm its selectivity, potency, and mechanism of action, allowing researchers to use it as a tool to investigate the function of its biological target.
In Vivo Studies for Mechanistic Insights (Non-Therapeutic/Non-Safety Focused)
Following promising in vitro results, in vivo studies in animal models would be conducted to understand how this compound behaves in a whole organism. These studies would focus on the compound's mechanism of action rather than its therapeutic efficacy or safety at this stage.
Target Engagement Studies in Animal Models
Target engagement studies are critical to confirm that the compound interacts with its intended biological target in a living animal. This can be achieved through various techniques, such as positron emission tomography (PET) with a radiolabeled version of the compound or by measuring a downstream biomarker of target activity in tissue samples after administration of the compound.
Pharmacodynamic Biomarker Evaluation for Pathway Perturbation
Pharmacodynamic studies would assess the physiological and biochemical effects of this compound in the body and the time course of these effects. This involves measuring changes in specific biomarkers that indicate the compound is modulating its intended biological pathway. For example, if the compound targets a specific enzyme, researchers would measure the levels of the enzyme's substrate or product in blood or tissue samples over time after dosing.
Use in Disease Models to Elucide Pathological Mechanisms
Following a comprehensive review of scientific literature, no specific studies were identified that utilized this compound in disease models for the elucidation of pathological mechanisms. Extensive searches of scholarly databases and scientific repositories did not yield any research detailing the application of this particular compound for investigating the underlying processes of any disease.
Therefore, there is no available data to report on its use in this context, and no research findings or data tables can be provided.
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Binding Site Prediction and Orientation Analysis
In a hypothetical study of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide, the initial step would involve identifying a relevant biological target. Based on the structural motifs of the isoxazole (B147169) ring, which is present in various biologically active compounds, potential targets could include enzymes such as cyclooxygenases (COX) or various protein kinases. Once a target protein with a known three-dimensional structure is selected, computational algorithms would be used to predict the most likely binding site for the ligand. This process involves analyzing the protein's surface for cavities and pockets that are sterically and chemically suitable for accommodating the ligand.
Subsequent orientation analysis would explore the various possible conformations and poses of this compound within the predicted binding site. This would reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the nitrogen and oxygen atoms of the oxazole (B20620) ring could act as hydrogen bond acceptors, while the cyclobutane (B1203170) ring could engage in hydrophobic interactions.
Scoring Functions for Ligand Affinity Prediction
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.
A variety of scoring functions, such as those based on force fields (e.g., AMBER, CHARMM), empirical methods, or knowledge-based potentials, would be employed to evaluate the different binding poses of this compound. The results would be presented in a data table, ranking the different poses and providing an estimated binding energy for each. This data is crucial for prioritizing compounds for further experimental testing.
Hypothetical Molecular Docking Data for this compound with a Putative Target
| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR 355, SER 530 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | ARG 120, LEU 352 | Hydrogen Bond, Hydrophobic |
| 3 | -7.9 | VAL 523, ALA 527 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the influence of the surrounding environment.
Ligand-Protein Complex Stability and Dynamics
Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. This would involve placing the complex in a simulated physiological environment, including water molecules and ions, and observing its behavior over a period of nanoseconds to microseconds.
The stability of the complex would be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex would exhibit minimal deviations from its initial docked conformation. These simulations could also reveal conformational changes in the protein upon ligand binding.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. For this compound, methods such as Density Functional Theory (DFT) could be used to calculate a range of properties.
These calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The electrostatic potential surface could also be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions. While no specific quantum chemical data exists for this compound, such calculations are a standard component of modern computational drug discovery. researchgate.netmdpi.com
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are employed to design new molecules with improved activity. These approaches utilize the structural information of known active compounds to develop a model that explains their biological activity.
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.commdpi.com
For this compound, a pharmacophore model could be developed based on a set of structurally related isoxazole analogs with known biological activity. nih.gov This model would highlight the key interaction points, such as the hydrogen bond accepting and donating capabilities of the amide group and the potential for hydrophobic interactions from the cyclobutane and oxazole rings. Such a model can then be used as a 3D query to screen large compound libraries to identify new potential drug candidates. dovepress.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to establish a mathematical relationship between the 3D properties of a series of molecules and their biological activities. rutgers.edu Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govnih.gov
For a series of this compound analogs, a 3D-QSAR model could be built to understand how modifications to the cyclobutane or oxazole moieties affect their biological activity. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.gov Such insights are invaluable for guiding the design of new, more potent compounds. 3D-QSAR studies have been successfully applied to various carboxamide and isoxazole derivatives to elucidate their structure-activity relationships. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Cyclobutanecarboxamide (B75595) Scaffolds
The synthesis of cyclobutane-containing molecules can be challenging due to the inherent ring strain of the four-membered ring. Future research will likely focus on developing more efficient, stereoselective, and scalable methods to access diverse cyclobutanecarboxamide scaffolds. Current methodologies often rely on [2+2] cycloadditions, but alternative strategies are emerging. rsc.org
Key areas for development include:
Photocatalytic Approaches: The use of visible light photocatalysis could enable novel C-H activation and functionalization of pre-formed cyclobutane (B1203170) rings, allowing for late-stage diversification of the scaffold.
Transition-Metal Catalyzed Cycloadditions: Exploring new catalysts could improve the efficiency and selectivity of [2+2] cycloadditions, providing better control over the stereochemistry of the cyclobutane core.
Ring-Expansion and Ring-Contraction Strategies: Investigating methods to form the cyclobutane ring from more readily available five-membered or three-membered ring precursors could provide alternative synthetic routes.
Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of these strained systems.
These advancements will be crucial for generating a wider array of analogs for structure-activity relationship (SAR) studies.
Exploration of N-(1,2-oxazol-3-yl)cyclobutanecarboxamide as a Scaffold for Covalent Modulators
Covalent inhibitors have experienced a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. The this compound scaffold could serve as a platform for the design of novel covalent modulators.
Future research in this area would involve:
Incorporation of Electrophilic Warheads: Attaching mildly reactive electrophilic groups (e.g., acrylamides, vinyl sulfones, or nitriles) to the cyclobutane or oxazole (B20620) ring would enable the targeted covalent modification of specific amino acid residues (e.g., cysteine, lysine, or serine) in a protein of interest.
Identification of Suitable Targets: Computational methods, such as covalent docking and molecular dynamics simulations, can be employed to identify proteins with nucleophilic residues in proximity to the binding site of the this compound scaffold.
Kinetics of Covalent Bond Formation: Detailed biochemical assays will be necessary to characterize the rate of covalent modification and ensure target specificity, minimizing off-target effects.
A hypothetical design strategy for a covalent modulator based on this scaffold is presented below:
| Scaffold Position | Modification for Covalent Targeting | Target Residue Example |
| Cyclobutane Ring | Introduction of an acrylamide (B121943) moiety | Cysteine |
| Oxazole Ring | Functionalization with a fluoromethyl ketone | Serine |
| Amide Linker | Derivatization with a cyanamide (B42294) group | Lysine |
Integration of Artificial Intelligence and Machine Learning in Analog Design and Prediction
The vast chemical space surrounding the this compound scaffold can be efficiently navigated using artificial intelligence (AI) and machine learning (ML) algorithms. These computational tools can accelerate the drug discovery process by predicting the properties of virtual compounds before their synthesis.
Emerging applications include:
Generative Models: AI models can be trained on existing chemical data to generate novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of new analogs.
Synthesis Planning: Retrosynthesis algorithms powered by AI can help chemists devise the most efficient synthetic routes to promising new compounds.
Applications as Optogenetic or Photopharmacological Tools
Photopharmacology is a rapidly advancing field that uses light to control the activity of drugs with high spatiotemporal precision. nih.gov The this compound scaffold could be functionalized with photoswitchable moieties to create photopharmacological tools.
Potential strategies involve:
Incorporation of Photoswitches: Integrating photoswitchable groups like azobenzenes or spiropyrans into the molecular structure would allow for reversible control of the compound's shape and, consequently, its biological activity using specific wavelengths of light.
"Caged" Compounds: A photolabile caging group could be attached to the scaffold, rendering it inactive until it is released by a pulse of light. This approach enables precise drug activation in a specific location and at a specific time.
These light-controlled molecules would be invaluable for studying complex biological processes and could pave the way for more targeted therapeutic interventions.
Investigation of Degradation Pathways and Metabolite Profiling (for mechanistic understanding in biological systems)
A thorough understanding of a compound's metabolic fate is crucial for its development as a therapeutic agent. Future research should focus on elucidating the degradation pathways and identifying the metabolites of this compound in biological systems.
Key research activities would include:
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can identify the primary sites of metabolism and the enzymes involved (e.g., cytochrome P450s).
Metabolite Identification: Using advanced analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, the structures of the metabolites can be determined.
In Vivo Pharmacokinetic Studies: Animal models can be used to study the absorption, distribution, metabolism, and excretion of the compound and its metabolites, providing a comprehensive understanding of its in vivo behavior.
A summary of potential metabolic transformations is outlined below:
| Metabolic Reaction | Potential Site on Scaffold | Resulting Metabolite |
| Hydroxylation | Cyclobutane ring | Hydroxylated cyclobutane derivative |
| N-dealkylation | Amide nitrogen | Primary amide and cyclobutanecarboxylic acid |
| Ring opening | Oxazole ring | Acyclic derivatives |
By exploring these future directions, the scientific community can continue to build upon the initial promise of the this compound scaffold, potentially leading to the development of novel therapeutics and powerful research tools.
Q & A
Q. What are the optimal synthetic routes for N-(1,2-oxazol-3-yl)cyclobutanecarboxamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cyclization of precursors under acidic/basic conditions .
- Cyclobutane coupling : Amide bond formation via activation of cyclobutanecarboxylic acid (e.g., using oxalyl chloride) .
- Optimization strategies :
- Microwave-assisted synthesis improves yields (e.g., 88% vs. 50% in conventional reflux) by enhancing reaction kinetics .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in heterocyclic systems .
- Purification : Recrystallization or chromatography ensures >95% purity, critical for reproducibility .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to determine bond angles, torsional strain in the cyclobutane ring, and hydrogen-bonding networks .
- NMR/IR contradictions : For example, unexpected NOESY correlations may indicate conformational flexibility in the cyclobutane moiety. Cross-validate with DFT calculations .
- Hydrogen-bonding analysis : Apply graph-set notation (e.g., S(6) motifs) to classify intermolecular interactions .
Q. What are the key considerations for designing biological assays to evaluate this compound’s activity?
- Target selection : Prioritize enzymes/receptors with binding pockets complementary to the isoxazole and cyclobutane groups (e.g., kinases, GPCRs) .
- Solubility optimization : Use DMSO/water mixtures ≤0.1% to avoid aggregation artifacts .
- Control compounds : Include structurally related analogs (e.g., N-(thiazol-2-yl)cyclobutanecarboxamide) to isolate pharmacophore effects .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in experimental binding affinities?
- Docking studies : Use AMBER/Chimera to model interactions with targets (e.g., GABA receptors). Compare binding poses of N-(1,2-oxazol-3-yl) derivatives vs. known inhibitors .
- MD simulations : Analyze cyclobutane ring strain’s impact on conformational stability during ligand-receptor binding .
- Free-energy perturbation (FEP) : Quantify energy differences between enantiomers if chiral centers exist .
Q. What strategies address discrepancies in supramolecular assembly patterns observed in crystallographic studies?
- Polymorph screening : Vapor diffusion or slurry methods to isolate multiple crystal forms .
- Hydrogen-bond competition : Replace polar solvents (e.g., methanol with DMF) to alter packing motifs .
- π-π interactions : Modify substituents on the isoxazole ring to enhance/diminish aromatic stacking (e.g., methyl vs. nitro groups) .
Q. How can reaction mechanisms for unexpected byproducts (e.g., sulfoxides or ring-opened derivatives) be elucidated?
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to trace oxidation pathways in isoxazole rings .
- Kinetic studies : Monitor intermediates via LC-MS under varying pH/temperature to identify competing pathways .
- Computational modeling : Map potential energy surfaces (e.g., Gaussian) to identify transition states leading to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
